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CpCo(CO)2

Cat. No.: B8544727
M. Wt: 180.05 g/mol
InChI Key: AEVRNKXPLOTCBW-UHFFFAOYSA-N
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Description

Significance of CpCo(CO)2 within Half-Sandwich Organocobalt Complexes

CpCo(CO)₂ holds significant importance within the realm of half-sandwich organocobalt complexes due to its versatile reactivity and its role as a key precursor for synthesizing a wide array of other organocobalt compounds. ereztech.comjku.at Its structure, containing both a π-donating cyclopentadienyl (B1206354) ligand and π-accepting carbonyl ligands, provides a balance of electronic properties around the cobalt center, which is in the +1 oxidation state. ereztech.com This electronic configuration and coordination environment make it an active species in various catalytic transformations. ereztech.comjku.at

The lability of the carbonyl ligands in CpCo(CO)₂ is crucial to its reactivity. Upon thermal or photochemical activation, one or both carbonyl ligands can dissociate, generating coordinatively unsaturated CpCo fragments. nih.govrsc.org These reactive intermediates can then engage with other substrates, such as alkynes, alkenes, and phosphines, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org This ligand lability underpins its utility in catalytic cycles, particularly in cycloaddition reactions. wikipedia.orgchemicalbook.comuwindsor.ca

CpCo(CO)₂ serves as a starting material for the synthesis of numerous other CpCo complexes by ligand exchange reactions. jku.atrsc.orgwiley-vch.de For instance, substitution of carbonyl ligands with phosphine (B1218219) or olefin ligands yields complexes like CpCo(CO)(PR₃) and CpCo(olefin)₂, which exhibit different electronic and steric properties, allowing for tuning of catalytic activity and selectivity. wikipedia.orgrsc.orgresearchgate.net Furthermore, CpCo(CO)₂ can undergo oxidative addition reactions, for example, with halogens, to form CpCo(III) complexes, expanding the accessible oxidation states and reactivity patterns of cyclopentadienyl cobalt chemistry. jku.atwiley-vch.de

The significance of CpCo(CO)₂ is also evident in its application as a precursor in material science, including its use in atomic layer deposition (ALD) for the growth of cobalt oxide thin films. ereztech.comaip.org Its relatively high vapor pressure and thermal stability compared to some other cobalt precursors make it suitable for such applications. aip.org

Historical Context of Research on Cyclopentadienylcobalt Dicarbonyl Chemistry

The synthesis and characterization of CpCo(CO)₂ marked an important development in the early history of organometallic chemistry. It was first reported in 1954 by Piper, Cotton, and Wilkinson. wikipedia.org Their method involved the reaction of cobalt carbonyl (Co₂(CO)₈) with cyclopentadiene (B3395910) (C₅H₆). wikipedia.org This synthetic route remains a common method for its preparation. wikipedia.org

The discovery of CpCo(CO)₂ contributed to the growing understanding of metal-cyclopentadienyl bonding and the chemistry of half-sandwich complexes. Following its initial synthesis, research focused on exploring its structure, spectroscopic properties, and reactivity. Infrared (IR) spectroscopy, for example, was used to identify the presence of carbonyl ligands, with characteristic strong bands observed for CpCo(CO)₂. wikipedia.org

Early research also established its ability to catalyze the cyclotrimerization of alkynes, a reaction that couples three alkyne molecules to form a substituted benzene (B151609) ring. wikipedia.orgchemicalbook.com This catalytic activity, particularly the [2+2+2] cycloaddition, became a significant area of study and application for CpCo(CO)₂ and its derivatives. chemicalbook.comjku.atuwindsor.ca The proposed mechanism for this catalysis involves the dissociation of CO ligands to generate active species that can coordinate to and couple alkynes. wikipedia.org

Over time, research expanded to investigate other reactions catalyzed by CpCo(CO)₂, including the formation of pyridines from mixtures of alkynes and nitriles. wikipedia.orgchemicalbook.com Studies also explored its reduction to form anionic dinuclear complexes and subsequent reactions with alkyl halides. wikipedia.org The photochemical behavior of CpCo(CO)₂, including the photoinduced dissociation of CO, has also been a subject of theoretical and experimental investigation, providing insights into the mechanisms of its reactions. nih.govresearchgate.net The continued exploration of CpCo(CO)₂ and its derivatives has solidified its position as a foundational compound in organocobalt chemistry, enabling the development of new synthetic methodologies and catalytic processes. ereztech.comjku.at

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5CoO2- B8544727 CpCo(CO)2

Properties

Molecular Formula

C7H5CoO2-

Molecular Weight

180.05 g/mol

IUPAC Name

carbon monoxide;cobalt;cyclopenta-1,3-diene

InChI

InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;;/q-1;;;

InChI Key

AEVRNKXPLOTCBW-UHFFFAOYSA-N

Canonical SMILES

[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Co]

Origin of Product

United States

Synthetic Methodologies and Precursor Derivatization

Established Synthetic Pathways to CpCo(CO)2

Two primary methods are commonly employed for the synthesis of this compound.

Reaction of Cobalt Carbonyl with Cyclopentadiene (B3395910)

One established method for preparing this compound involves the reaction of cobalt carbonyl, specifically dicobalt octacarbonyl (Co2(CO)8), with cyclopentadiene (C5H6). This reaction yields this compound along with hydrogen gas and carbon monoxide. wikipedia.org

The stoichiometry of this reaction is represented as: Co2(CO)8 + 2 C5H6 → 2 C5H5Co(CO)2 + H2 + 4 CO wikipedia.org

This method is also used for the commercial production of this compound. wikipedia.org

Carbonylation of Bis(cyclopentadienyl)cobalt

Another route to synthesize this compound is through the high-pressure carbonylation of bis(cyclopentadienyl)cobalt, also known as cobaltocene (B1669278) (Co(C5H5)2). This reaction is conducted at elevated temperatures and pressures. wikipedia.org

The reaction proceeds according to the following equation: Co(C5H5)2 + 2 CO → C5H5Co(CO)2 + "C5H5" wikipedia.org

Ligand Exchange Reactions and Derivative Synthesis from this compound

This compound is a key precursor for synthesizing a wide range of cyclopentadienyl (B1206354) cobalt complexes through ligand exchange reactions, particularly the substitution of its carbonyl ligands. ereztech.comjku.at

Carbonyl Ligand Substitution Reactions

The carbonyl ligands in this compound can be substituted by various other ligands, leading to the formation of new complexes with different properties and reactivities. This substitution often proceeds via the dissociation of a CO ligand, forming a coordinatively unsaturated intermediate that can then bind to incoming ligands. wikipedia.org

Ligand exchange of the carbonyl ligands with phosphites (P(OR)3) and phosphines (PR3) is a common method to synthesize derivatives of this compound. jku.atmdpi.comrsc.org This substitution can lead to complexes where one or both carbonyl ligands are replaced by phosphite (B83602) or phosphine (B1218219) ligands. jku.atmdpi.comrsc.orgelectrochemsci.org

For example, the reaction of this compound with a phosphine (PR3) can yield CpCo(CO)(PR3) with the release of a CO molecule. wikipedia.org

This compound + PR3 → CpCo(CO)(PR3) + CO wikipedia.org

Further substitution can occur, leading to complexes such as CpCo(PR3)2. electrochemsci.org The nature of the phosphite or phosphine ligand, including its electronic and steric properties, influences the ease of substitution and the stability of the resulting complex. mdpi.comrsc.org Studies have investigated the scope of different phosphites in this reaction, finding that various phosphites with electron-rich and electron-deficient alkyl and aryl groups are suitable for replacing the first CO group. rsc.org

Electrochemical methods have also been explored to induce CO substitution with phosphine nucleophiles like PPh3 or P(OMe)3. electrochemsci.org The electro-generated radical cation [this compound]•+ can undergo CO-substitution reactions in the presence of strong phosphine nucleophiles, leading to complexes such as [CpCo(CO)(PPh3)]+ and [CpCo(PPh3)2]+. electrochemsci.org

Olefins can also substitute the carbonyl ligands in this compound, resulting in complexes such as CpCo(olefin)2 and CpCo(CO)(olefin). jku.atrsc.orgresearchgate.net This substitution is often facilitated by photochemical conditions. rsc.orgacs.org

The reaction typically involves the exchange of one or both CO ligands for olefin ligands. jku.atrsc.org For instance, this compound can react with olefins under photochemical conditions to form CpCo(CO)(olefin) or CpCo(olefin)2. rsc.org Electron-deficient olefins tend to form more stable complexes compared to electron-rich olefins. rsc.org

Specific examples include the synthesis of CpCo(olefin)2 complexes from this compound, although some highly reactive CpCo(olefin)2 complexes are more conveniently prepared by the reduction of cobaltocene in the presence of the olefin. jku.atresearchgate.net Mixed ligand complexes, such as CpCo(phosphite)(olefin), can also be obtained by combining phosphite and olefin ligands through sequential substitution of the carbonyl ligands in this compound. jku.atrsc.org

The synthesis of CpCo(CO)(alkene) complexes, particularly with electron-deficient olefins, has been reported, leading to air-stable precatalysts for cyclotrimerization reactions. rsc.org

Here is a summary of some ligand exchange reactions:

Reactant 1Reactant 2ConditionsProduct(s)Reference(s)
This compoundPR3Thermal or PhotoCpCo(CO)(PR3), CpCo(PR3)2 wikipedia.orgelectrochemsci.org
This compoundP(OR)3Thermal or PhotoCpCo(CO)(P(OR)3), CpCo(P(OR)3)2 jku.atmdpi.comelectrochemsci.org
This compoundOlefinPhotochemicalCpCo(CO)(olefin), CpCo(olefin)2 jku.atrsc.org
CpCo(CO)(PR3)OlefinPhotochemicalCpCo(PR3)(olefin) jku.atrsc.org

These ligand exchange reactions highlight the versatility of this compound as a starting material for the synthesis of a diverse array of organocobalt complexes with tailored ligand sets, enabling their application in various catalytic transformations.

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction pathway for CpCo(CO)₂, leading to an increase in the oxidation state of the cobalt center and coordination number.

The reaction of CpCo(CO)₂ with elemental halogens, such as iodine, readily affords air-stable cobalt(III) halide complexes. A notable example is the formation of CpCoI₂(CO). nih.govnist.govwikipedia.org This transformation involves the oxidative addition of I₂ across the cobalt center, increasing the oxidation state from +1 to +3. This reaction is a well-established route for accessing CpCo(III) precursors for further synthetic elaborations. nih.govnist.gov

The CpCo(III) halide complexes, such as CpCoI₂(CO), serve as valuable intermediates for the synthesis of other CpCo(III) species through ligand exchange reactions. The labile carbonyl ligand in CpCoI₂(CO) can be readily substituted by phosphite ligands, leading to the formation of complexes with the general formula CpCoI₂(phosphite). nih.govnist.govwikipedia.org This substitution occurs smoothly with various phosphites, including those with electron-donating or electron-withdrawing properties. nist.gov For instance, the reaction with triisopropyl phosphite (P(Oi-Pr)₃) yields CpCoI₂(P(Oi-Pr)₃). nih.govnist.gov Furthermore, the halide ligands in CpCoI₂(CO) can be substituted by cyanide ligands, enabling the synthesis of complexes such as CpCo(CN)₂(phosphite). nih.govwikipedia.org These derivatization reactions allow for the fine-tuning of the electronic and steric properties of the cobalt center.

Reductive Transformations: Generation of Anionic and Dinuclear Species (e.g., [Cp₂Co₂(CO)₂]⁻)

CpCo(CO)₂ can undergo reductive transformations to generate anionic and dinuclear cobalt species. Reduction of CpCo(CO)₂ with sodium, for example, yields the dinuclear radical anion [Cp₂Co₂(CO)₂]⁻. wikipedia.org This anionic species can subsequently react with alkyl halides. wikipedia.org Photolysis of CpCo(CO)₂ can also lead to the formation of dinuclear complexes, including Cp₂Co₂(CO)₃ and Cp₂Co₂(CO)₂, through intermediates like CpCo(CO). nih.gov

Reactivity with Specific Substrates (e.g., Thiirane (B1199164) yielding Dithiolato Complexes)

While direct reaction between CpCo(CO)₂ and thiirane to yield dithiolato complexes is not explicitly detailed in the provided sources, related dithiolato complexes involving the CpCo fragment have been synthesized. For instance, CpCo(dithiolate)Fe(CO)(diphos) complexes can be prepared from the reaction of Fe(dithiolate)(CO)₂(diphos) with either CpCo(CO)₂ or via the intermediate CpCoI₂(CO) followed by reduction. nih.govuni.lu Additionally, reactions involving CpCo(III) precursors and dithiolate ligands have been shown to form dithiolato complexes. americanelements.com These examples highlight the ability of the CpCo moiety to form complexes with dithiolate ligands, although the specific reaction pathway starting directly from CpCo(CO)₂ and thiirane to produce dithiolato complexes is not elaborated in the provided information.

Strategies for Modulating CpCo Fragment Reactivity via Ligand Variation (e.g., Cp*Co(CO)₂)

The reactivity of the CpCo fragment can be significantly modulated by varying the cyclopentadienyl ligand. A common strategy involves replacing the cyclopentadienyl (Cp) ligand with the bulkier pentamethylcyclopentadienyl (Cp) ligand, resulting in CpCo(CO)₂. wikipedia.org This substitution can influence the electronic and steric environment around the cobalt center, leading to altered reactivity in various catalytic transformations. CpCo(CO)₂ is also utilized as a precursor for the synthesis of CpCo(III) complexes, analogous to the chemistry of CpCo(CO)₂. The use of modified Cp ligands or the introduction of additional ligands through substitution of carbonyls, such as in CpCo(I)-olefin-phosphite complexes derived from CpCo(CO)₂, provides further avenues to tune the catalytic activity and selectivity of cobalt complexes in reactions like cyclotrimerization. wikipedia.org

Reactivity Profiles and Transformation Pathways

Photochemical Reactivity of CpCo(CO)₂

The photochemical behavior of CpCo(CO)₂ is characterized by the absorption of ultraviolet (UV) light, which promotes the molecule to an excited state, facilitating the cleavage of the cobalt-carbonyl bonds. This photoactivation is a key step in many of its synthetic and catalytic applications.

Upon irradiation with UV light, CpCo(CO)₂ undergoes photodissociation, primarily involving the loss of its CO ligands. Studies have shown that excitation in the metal-to-ligand charge transfer (MLCT) bands, specifically in the 210–240 nm range, initiates this process. acs.orgnih.gov The primary photochemical event is the cleavage of one Co-CO bond, resulting in the loss of a single CO molecule. acs.org

This initial dissociation can be followed by a sequential loss of the second CO ligand. Research indicates that several photochemical pathways are involved, including the primary photodissociation, a sequential dissociation from the initial complex, and a secondary photodissociation of the monocarbonyl intermediate, CpCoCO, all occurring within the duration of a laser pulse. acs.orgnih.gov The production yields of the resulting unsaturated species are dependent on the photolysis wavelength. acs.orgnih.gov

Table 1: Photodissociation Pathways of CpCo(CO)₂

PathwayDescriptionInitiating Event
Primary PhotodissociationLoss of a single CO ligand from the parent molecule.UV Photon Absorption
Sequential DissociationLoss of the second CO ligand from the parent molecule following the first loss.UV Photon Absorption
Secondary PhotodissociationDissociation of the monocarbonyl intermediate (CpCoCO) to lose the remaining CO ligand.UV Photon Absorption

This table summarizes the key photodissociation processes of CpCo(CO)₂ upon UV irradiation.

The primary and sequential loss of CO ligands from CpCo(CO)₂ directly leads to the formation of coordinatively unsaturated cobalt species. The initial loss of one CO ligand generates the 16-electron monocarbonyl intermediate, CpCoCO. acs.orgnih.gov This species is itself photochemically active and can absorb another photon to lose the second CO ligand, forming the 14-electron fragment, CpCo. acs.orgnih.gov

The generation of these intermediates is a critical aspect of the compound's reactivity, as their vacant coordination sites are available to bind with other substrates, initiating further chemical transformations. Ion imaging techniques have been instrumental in detecting and analyzing these transient species (CpCoCO and CpCo) during the photodissociation process. acs.orgnih.gov

The photogenerated coordinatively unsaturated intermediates are highly reactive and readily undergo ligand exchange reactions. By irradiating CpCo(CO)₂ in the presence of other potential ligands, such as phosphites or olefins, one or both of the carbonyl ligands can be replaced. jku.at This photochemical method provides a convenient route to synthesize a variety of CpCo(L)₂ and CpCo(CO)(L) complexes, where L is a substituting ligand. The process is often favored for its ability to proceed under milder conditions than thermal substitution.

Photoactivation of CpCo(CO)₂ is a key strategy for initiating catalytic cycles. The photochemical ejection of a CO ligand generates the catalytically active species at low temperatures. A prominent example is the [2+2+2] cycloaddition of alkynes. uwindsor.ca Irradiation of CpCo(CO)₂ in the presence of alkynes facilitates the formation of a cobaltacyclopentadiene intermediate, which then catalyzes the trimerization to form substituted benzene (B151609) derivatives. uwindsor.ca This photochemical approach avoids the high temperatures required for thermal activation, offering better control and selectivity in some catalytic applications.

Thermal Reactivity and Ligand Dynamics

In addition to its rich photochemistry, CpCo(CO)₂ exhibits significant reactivity upon heating. Thermal energy can also be used to induce the dissociation of CO ligands, leading to the formation of reactive intermediates similar to those generated photochemically.

Heating CpCo(CO)₂ provides sufficient energy to overcome the Co-CO bond enthalpy, resulting in the dissociation of carbon monoxide. This loss of a CO ligand is the initial and rate-determining step in many thermally driven reactions catalyzed by CpCo(CO)₂. wikipedia.org For instance, the well-known catalytic cyclotrimerization of alkynes can be initiated thermally. wikipedia.orgresearchgate.net In the absence of a trapping ligand, the thermally generated CpCoCO intermediate can undergo further reactions. For example, keeping CpCoI₂(CO) at elevated temperatures leads to the formation of a dimeric complex through the loss of CO. jku.at The lability of the CO ligands, even in related CpM(CO)₂ complexes (where M = Rh, Ir), is a known characteristic, leading to spontaneous oligomerization upon CO loss. nih.gov

Table 2: Comparison of Activation Methods for CO Dissociation

Activation MethodDescriptionTypical ConditionsKey Intermediate
PhotochemicalUV irradiation excites the molecule, leading to Co-CO bond cleavage.UV light (e.g., 210-240 nm) at ambient temperature.CpCoCO, CpCo
ThermalSufficient heat energy overcomes the Co-CO bond dissociation energy.Elevated temperatures (e.g., in refluxing solvents like xylenes).CpCoCO

This table compares the photochemical and thermal methods for inducing CO ligand dissociation from CpCo(CO)₂.

Ligand Exchange Kinetics and Thermodynamics

Ligand exchange is a fundamental reaction for dicarbonyl(cyclopentadienyl)cobalt(I) (CpCo(CO)₂), an 18-electron complex. The substitution of one or both carbonyl (CO) ligands for other ligands, such as phosphines (PR₃), is a well-established transformation. wikipedia.org This process is crucial for synthesizing a variety of CpCoL₂ and CpCo(CO)L derivatives, which are precursors for numerous catalytic applications. wikipedia.org

The substitution reaction typically proceeds through a dissociative mechanism. The initial and rate-determining step involves the cleavage of the cobalt-carbonyl bond to generate a coordinatively unsaturated 16-electron intermediate, [CpCo(CO)]. This intermediate then rapidly coordinates with the incoming ligand.

CpCo(CO)₂ ⇌ [CpCo(CO)] + CO (Slow) [CpCo(CO)] + L → CpCo(CO)L (Fast)

The kinetics of this process are therefore primarily dependent on the Co-CO bond strength and the conditions (thermal or photochemical) used to induce CO dissociation. nih.gov The increased electron density on the cobalt center, resulting from the σ-donation of ligands like phosphines, strengthens the π-backbonding to the remaining carbonyl ligands, which can influence the rate of subsequent reactions. nih.gov

The thermodynamics of ligand exchange are dictated by the relative stability of the starting complex and the final product. This is governed by the enthalpy (ΔH°) and entropy (ΔS°) changes of the reaction. While specific thermodynamic data for the exchange of CO with phosphines on CpCo(CO)₂ is not extensively tabulated, studies on analogous CpCo systems provide significant insight. For instance, the exchange between a phosphine (B1218219) and an N-heterocyclic carbene (IPr) on a related CpCo complex revealed the importance of both electronic and steric factors. researchgate.net In that case, the reaction was found to be enthalpically favorable but entropically unfavorable, highlighting that steric crowding in the product can prevent complete substitution. researchgate.net

Interactive Table: Thermodynamic Parameters for a Model Ligand Exchange Reaction on a CpCo Complex

This table presents data for the equilibrium between a phosphine and an N-heterocyclic carbene on a CpCo(IPr)Me₂ complex, illustrating the thermodynamic principles involved in ligand exchange on a CpCo scaffold. researchgate.net

ParameterValueUnitSignificance
ΔH°-24.4 ± 1.7kJ mol⁻¹The negative value indicates the reaction is exothermic, favoring the product formation from an energetic standpoint.
ΔS°-65.8 ± 5.5J mol⁻¹ K⁻¹The negative value indicates a decrease in disorder, likely due to steric crowding, which opposes the reaction.

Oxidative Addition and Reductive Elimination Pathways (e.g., Si-H bond activation)

Oxidative addition and reductive elimination are key mechanistic steps in many catalytic cycles involving CpCo(CO)₂, allowing for the activation of robust chemical bonds. rsc.org In these processes, the oxidation state of the cobalt center formally changes by two units. A prominent example is the activation of the silicon-hydrogen (Si-H) bond in silanes. acs.orgnih.gov

Theoretical studies using Density Functional Theory (DFT) have elucidated the pathway for Si-H bond activation. acs.orgnih.gov The process does not typically involve CpCo(CO)₂ directly but rather the highly reactive 16-electron species, cyclopentadienylcobalt (CpCo), which is generated by the thermal or photochemical expulsion of both CO ligands.

The key findings from these studies indicate a "two-state" mechanism where different spin states of the CpCo fragment are involved. acs.orgnih.gov The ground state of CpCo is a singlet, but a low-lying triplet state is thermally accessible. It is this triplet state, ³CpCo, that is responsible for activating the Si-H bond. acs.orgnih.gov

The pathway can be summarized as follows:

Decarbonylation: CpCo(CO)₂ loses its two CO ligands to generate the active CpCo species.

Intersystem Crossing: The initially formed singlet CpCo undergoes intersystem crossing to the reactive triplet state.

Oxidative Addition: The triplet CpCo fragment reacts with a silane (B1218182) (R₃Si-H) in a concerted step. This involves the cleavage of the Si-H bond and the formation of new Co-H and Co-Si bonds. libretexts.org This step results in the formation of a singlet silylcobalt(III) hydride complex, CpCo(III)(H)(SiR₃). acs.orgnih.gov The formal oxidation state of cobalt changes from +1 to +3.

Reductive Elimination: The reverse of oxidative addition is reductive elimination, a process where the Co-H and Co-Si bonds are broken, and a new Si-H bond is formed, regenerating the Co(I) species. youtube.com In a catalytic cycle, such as hydrosilylation, the silylcobalt(III) hydride intermediate might react with another substrate (e.g., an alkene) before a C-Si or C-H bond is formed via reductive elimination to release the product and regenerate the active catalyst. acs.orgtandfonline.com

This oxidative addition/reductive elimination sequence is fundamental to the catalytic activity of CpCo complexes in reactions like the hydrosilylation of alkenes. acs.orgnih.gov

Interactive Table: Key Stages in Si-H Bond Activation by CpCo

StageReactantsKey Intermediate / Transition StateProductChange in Co Oxidation State
Activation CpCo(CO)₂[CpCo]CpCo + 2CONone
Oxidative Addition ³CpCo + R₃Si-H[R₃Si---H---CoCp]‡CpCo(H)(SiR₃)+1 to +3
Reductive Elimination CpCo(H)(SiR₃)[R₃Si---H---CoCp]‡CpCo + R₃Si-H+3 to +1

Catalytic Applications in Organic Synthesis

Alkyne Cyclotrimerization ([2+2+2] Cycloaddition)

The [2+2+2] cycloaddition of alkynes is a powerful and atom-economical method for the synthesis of substituted benzene (B151609) derivatives. wikipedia.orgnih.govthieme-connect.com CpCo(CO)2 is a prominent catalyst for this reaction, enabling the coupling of three alkyne units to form an aromatic ring. wikipedia.orgwikipedia.org The catalytic cycle typically involves the formation of a cobaltacyclopentadiene intermediate from two alkyne molecules, followed by the incorporation of a third alkyne to yield the arene product. wikipedia.orgacs.orgacs.org

Homogeneous Catalysis for Arene Formation from Alkynes

This compound is widely used as a homogeneous catalyst for the cyclotrimerization of both terminal and internal alkynes, leading to the formation of substituted benzenes. wikipedia.orgnih.gov The regioselectivity of the cyclotrimerization of unsymmetrical alkynes can be influenced by steric and electronic factors of both the alkyne substrates and the catalyst system. wikipedia.org For instance, using bis(trimethylsilyl)acetylene (B126346) (BTMSA) with a diyne can lead to the formation of specific aromatic systems like anthraquinones. wikipedia.org While this compound itself can catalyze these reactions, modifications to the cobalt complex, such as the introduction of phosphite (B83602) ligands, can enhance reactivity and allow for lower reaction temperatures. rsc.org

Intramolecular Cyclotrimerization of Triynes

Intramolecular [2+2+2] cycloaddition of triynes catalyzed by this compound provides an efficient route to complex polycyclic systems in a single step. nih.gov This approach is particularly valuable for the synthesis of sterically demanding molecules. thieme-connect.com Studies have shown that this compound can effectively catalyze the cyclotrimerization of silicon-tethered triynes, yielding cycloadducts in good yields, even with sterically hindered substrates. uwindsor.ca For example, the intramolecular cyclotrimerization of a triyne catalyzed by this compound at 75 °C for 2 hours yielded a triaryl product with a 52% yield. rsc.org

Co-oligomerization of Alkynes with Alkenes for Cyclohexadiene Synthesis

This compound also catalyzes the co-oligomerization of two alkyne molecules with one alkene molecule, resulting in the formation of 1,3-cyclohexadienes. nih.gov This reaction proceeds through a mechanism distinct from alkyne cyclotrimerization, involving the insertion of the alkene into a Co-C sigma bond of a metallacyclopentadiene intermediate, forming a seven-membered metallacycle. nih.gov This key intermediate can then lead to either the cyclohexadiene product or, in some cases, linear oligomerization products like hexatrienes, particularly with ethene. nih.gov

Formation of Pyridines from Alkynes and Nitriles

The this compound-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule offers a direct and atom-economical synthesis of substituted pyridines. wikipedia.orgarkat-usa.orgacs.orgnih.gov This reaction has been applied to the synthesis of pyridine-containing macrocycles from α,ω-diynes and nitriles. arkat-usa.org The regioselectivity of pyridine (B92270) formation is influenced by the structure of the diyne and nitrile, as well as stereoelectronic factors. arkat-usa.org An improved protocol using this compound has been developed for the synthesis of macrocyclic pyridinophanes, achieving yields over 50%. arkat-usa.org The catalytic cycle involves the formation of a cobaltacyclopentadiene, followed by the incorporation of the nitrile. arkat-usa.orgrsc.org

C-H Activation and Functionalization Reactions

This compound and related CpCo complexes have demonstrated activity in C-H activation and functionalization reactions, although often as precatalysts for the generation of the active species. acs.orgresearchgate.netrsc.orgresearchgate.netepfl.ch These reactions involve the cleavage of a C-H bond and the formation of a new bond, providing a powerful tool for organic synthesis. researchgate.netepfl.ch Cobalt-catalyzed C-H activation has been applied in various transformations, including cycloisomerizations of enynes and functionalization of ferrocene (B1249389) derivatives. researchgate.netrsc.org For instance, this compound has been used to catalyze the cycloisomerization of 1,7- and 1,8-enynes through an allylic C-H activation pathway. rsc.org While this compound itself might not be the most active species in all C-H functionalization contexts, it serves as a convenient and readily available starting material for the synthesis of more active cobalt catalysts, including CpCo(III) complexes, which are increasingly explored for enantioselective C-H functionalizations. researchgate.netresearchgate.netepfl.chjku.at

Hydrofunctionalization Reactions

Cobalt-Catalyzed Hydroboration of CO2

The catalytic hydroboration of carbon dioxide (CO2) is an area of increasing interest due to the potential of utilizing CO2 as a C1 feedstock. nih.govmdpi.com This transformation typically involves the reaction of CO2 with a hydroborane, such as pinacolborane (HBpin), in the presence of a catalyst to produce valuable C1 derivatives like boryl formates, diborylacetals, and methoxyboranes. nih.govrsc.org While various metal catalysts, including those based on noble metals, have been explored for CO2 hydroboration, the development of efficient and inexpensive Earth-abundant metal catalysts, such as those based on cobalt, is highly desirable. nih.govresearchgate.netresearchgate.net

Recent research has demonstrated the efficacy of specific cobalt complexes in catalyzing the hydroboration of CO2 under mild conditions. For instance, a bifunctional cobalt pyridonate complex has been reported to effectively catalyze the hydroboration of CO2 with HBpin. nih.govrsc.org This catalytic system achieved high efficiency and selectivity for the formation of boryl formate (B1220265) at room temperature and 1 bar of CO2 pressure. nih.govrsc.org

Detailed research findings on a cobalt-catalyzed CO2 hydroboration system using a cobalt pyridonate complex (Co1) and HBpin are summarized in the table below. nih.govrsc.org

Catalyst Loading (mol%)CO2 Pressure (bar)Temperature (°C)Reaction TimeProduct Yield (Boryl Formate) (%)TONTOF (h⁻¹)
11Room Temperature5 min100100012000
0.11Room Temperature5 min100100012000
11Higher Temperature-98 (Methoxyborane)--

These results highlight the high activity and selectivity achievable with certain cobalt catalysts in CO2 hydroboration, even at low catalyst loadings and under mild conditions. nih.govrsc.org Mechanistic studies on this system suggest the involvement of a ligand-derived cobalt hydride species as a key catalytic intermediate. nih.govrsc.orgrsc.org

While this compound itself is not explicitly mentioned as the direct catalyst in these specific recent studies on CO2 hydroboration, the research on cobalt-catalyzed CO2 reduction, including hydroboration, indicates the growing interest in using various cobalt complexes for this transformation. mdpi.comresearchgate.netmdpi.com The development of novel precatalyst systems from this compound, discussed in a later section, could potentially lead to new cobalt catalysts active in CO2 hydroboration.

Hydrogenation and Hydroformylation Catalysis

Cobalt complexes have a long history in catalyzing hydrogenation and hydroformylation reactions. scripps.edunih.govethz.ch Hydroformylation, the conversion of alkenes and syngas (H2 and CO) into aldehydes, is one of the largest homogeneously catalyzed reactions globally. nih.govacs.org Traditionally, this process has often utilized cobalt carbonyl complexes, such as HCo(CO)4, generated in situ from precursors like Co2(CO)8. nih.govethz.ch

While HCo(CO)4 is a highly active hydroformylation catalyst, it typically requires elevated temperatures and high pressures of H2 and CO for stability and optimal performance. nih.govethz.ch The mechanism of cobalt-catalyzed hydroformylation generally involves the dissociation of a CO ligand from the active cobalt hydride species, followed by alkene coordination and insertion. ethz.chwikipedia.org

The application of this compound itself as a direct catalyst for standard hydrogenation or hydroformylation of simple olefins is not as widely documented as that of other cobalt carbonyls like Co2(CO)8. However, this compound serves as a precursor for the synthesis of various organocobalt complexes that can exhibit catalytic activity in related transformations. ereztech.comwiley-vch.de

Research into cobalt-catalyzed hydrogenation of CO2 to products like formate or methanol (B129727) is also an active area. researchgate.netmdpi.com While many studies in this area focus on heterogeneous cobalt catalysts, homogeneous cobalt complexes are also being investigated. mdpi.com For instance, certain cobalt(I) pincer complexes have been explored as catalysts for the hydrogenation of CO2 to formate. researchgate.net

The development of novel precatalyst systems from this compound, which can generate active cobalt species under reaction conditions, is relevant to the advancement of cobalt-catalyzed hydrogenation and hydroformylation processes.

Development of Novel Precatalyst Systems from this compound

This compound is a fundamental organocobalt compound that serves as a key starting material and precursor for the synthesis of a wide array of cobalt complexes. ereztech.comwiley-vch.de Its facile reactivity, particularly the ability to undergo ligand exchange and oxidative addition reactions, makes it ideal for developing novel precatalyst systems. wiley-vch.dejku.at

One common strategy for developing precatalysts from this compound involves the replacement of its carbonyl ligands with other neutral ligands, such as olefins or phosphites. jku.atrsc.org This ligand exchange can be achieved through various methods, including thermal or photochemical activation. rsc.orguwindsor.ca The resulting CpCo(I) complexes with different ligand combinations can exhibit modified electronic and steric properties, leading to altered catalytic activity and selectivity in various reactions, such as [2+2+2] cycloadditions. jku.atrsc.org

For example, the reaction of this compound with elemental halogens furnishes CpCo(III) halide complexes like CpCoI2(CO), which are air-stable and serve as precursors for further ligand exchange reactions with phosphites and other ligands. wiley-vch.dejku.at These CpCo(III) complexes can also act as precatalysts, potentially undergoing reduction in situ to generate catalytically active cobalt(I) species. jku.at

Another approach involves the synthesis of CpCo(I) complexes containing olefin and phosphite ligands from this compound. rsc.org These complexes have shown improved reactivity compared to this compound itself in reactions like [2+2+2] cycloaddition, operating under milder conditions. rsc.org The stepwise ligand substitution from this compound allows for the rational design of precatalysts with tunable reactivity profiles. rsc.org

The development of cationic cobalt(II) precatalysts for hydroformylation has also been explored, with some studies suggesting that such species, potentially derived from cobalt(II) precursors, can exhibit activity. nih.govacs.org While the direct synthesis of such Co(II) precatalysts from this compound (a Co(I) complex) is less direct, the broader research on developing cobalt precatalysts highlights the strategies employed to generate active cobalt species for catalysis.

Mechanistic Investigations of Cpco Co 2 Mediated Reactions

Catalytic Cycle Elucidation for [2+2+2] Cycloaddition

The generally accepted mechanism for the CpCo(CO)2-catalyzed [2+2+2] cycloaddition of alkynes involves a series of steps including precatalyst activation, substrate coordination, oxidative coupling, intermediate formation, and reductive elimination. thieme-connect.commdpi.com

Precatalyst Activation and CO Dissociation

The catalytic cycle is initiated by the activation of the this compound precatalyst. This typically involves the dissociation of carbonyl ligands to generate coordinatively unsaturated and highly reactive cobalt species. acs.orgrsc.org This dissociation can be induced thermally or, more commonly and efficiently, photochemically. acs.orgrsc.orguwindsor.cashu.ac.uk Upon photoirradiation, this compound can lose one or both CO ligands, forming species such as CpCo(CO) or the highly reactive CpCo fragment. acs.orgrsc.orgresearchgate.net Theoretical studies indicate that photoirradiation can lead to the formation of both singlet and triplet states of CpCo(CO), with the triplet species potentially playing a significant role in subsequent steps. rsc.orgresearchgate.net

Intermediates: Bis(alkyne) Complexes and Metallacyclopentadienes

Following the generation of the active cobalt species, the coordination of two alkyne molecules occurs. This leads to the formation of a bis(alkyne) complex. acs.orgrsc.org This bis(alkyne) complex is a key intermediate in the catalytic cycle. Subsequent oxidative coupling of the two coordinated alkyne ligands results in the formation of a five-membered metallacyclopentadiene intermediate. rsc.orgthieme-connect.compsu.edumdpi.comacs.org Metallacyclopentadienes are central to the [2+2+2] cycloaddition mechanism, serving as the platform for the incorporation of the third unsaturated substrate. thieme-connect.compsu.edu These metallacyclopentadiene intermediates have been the subject of detailed study, including isolation and characterization in some cases. scispace.com

Oxidative Coupling and Reductive Elimination Steps

The oxidative coupling of two alkynes to form the metallacyclopentadiene is a crucial step in the catalytic cycle. rsc.orgthieme-connect.commdpi.comacs.org This process involves a change in the oxidation state of the cobalt center. After the formation of the metallacyclopentadiene, the third unsaturated substrate (alkyne, alkene, or nitrile) coordinates to the cobalt center. thieme-connect.compsu.edu The insertion of this third component into a cobalt-carbon bond of the metallacycle leads to the formation of a seven-membered metallacycloheptatriene intermediate or a related bicyclic complex. thieme-connect.com Finally, a reductive elimination step occurs, releasing the newly formed cyclic product (e.g., benzene (B151609) or pyridine) and regenerating the active cobalt catalyst species to continue the cycle. rsc.orgthieme-connect.commdpi.com

Role of Spin States and Spin Crossover Phenomena

Theoretical studies, particularly using Density Functional Theory (DFT), have highlighted the importance of spin states and spin crossover phenomena in the CpCo-catalyzed [2+2+2] cycloaddition. rsc.orgresearchgate.netresearchgate.net The active CpCo fragment generated from this compound upon photochemical activation is proposed to have a triplet ground state. rsc.org However, the coordination of substrates and subsequent steps, such as oxidative coupling, may occur on the singlet potential energy surface. rsc.org The interconversion between singlet and triplet states through minimum energy crossing points (MECPs) can influence the reaction pathway and kinetics. researchgate.netresearchgate.net Some computational studies suggest that spin state transitions can lower reaction energy barriers and contribute to catalytic activity. researchgate.netchinesechemsoc.org The stability of intermediates and the feasibility of different reaction pathways can be significantly affected by the accessible spin states. researchgate.net

Competing Reaction Pathways and Regioselectivity

The [2+2+2] cycloaddition catalyzed by this compound can involve competing reaction pathways, which influence the chemoselectivity and regioselectivity of the products. thieme-connect.comrsc.orgcsic.es The regioselectivity, particularly when dealing with unsymmetrical alkynes or other unsaturated substrates, is a significant aspect of these reactions. Steric and electronic factors of the substrates and ligands play a crucial role in determining the preferred orientation during the oxidative coupling and subsequent insertion steps. rsc.orguwindsor.cacsic.es For instance, steric hindrance can significantly impact regioselectivity. rsc.orgcsic.es The use of substituted Cp ligands or other ancillary ligands can also influence the selectivity by altering the electronic and steric environment around the cobalt center. Competing pathways, such as the formation of undesired cyclic byproducts or alternative coupling products, can occur depending on the specific substrates and reaction conditions. scispace.comuwindsor.ca The judicious choice of substrates and reaction parameters is essential for achieving high chemo- and regioselectivity. scispace.comcsic.es

Photochemical Reaction Mechanisms

This compound is known to undergo photochemical reactions, with photoirradiation being a common method for generating the active catalytic species by inducing CO dissociation. acs.orgrsc.orguwindsor.cashu.ac.uk Studies on the photodissociation dynamics of this compound in the ultraviolet region have shown the involvement of metal-to-ligand charge transfer (MLCT) bands. acs.org Photoexcitation leads to the cleavage of Co-CO bonds, producing coordinatively unsaturated fragments such as CpCo(CO) and CpCo. acs.orgrsc.orgresearchgate.net The photochemical activation can lead to different spin states of the resulting fragments, which can then participate in subsequent reactions. rsc.orgrsc.orgresearchgate.net The photochemistry of this compound is not limited to catalyst activation for cycloadditions; it can also be involved in other types of reactions, such as C-H and Si-H bond activation, depending on the presence of suitable substrates. rsc.orgresearchgate.net The specific photochemical pathways and the nature of the intermediates formed depend on the irradiation wavelength and the environment. acs.orgrsc.org

Primary Photodissociation Pathways and Energy Partitioning

The photodissociation of this compound in the ultraviolet region involves complex dynamics, primarily initiated by excitation into metal-to-ligand charge transfer (MLCT) bands. Upon absorption of a photon, this compound can undergo the loss of a single CO ligand, leading to the formation of the coordinatively unsaturated species CpCoCO. acs.orgacs.org This primary photodissociation event typically occurs rapidly, within picoseconds in solution or matrices. rsc.org In the gas phase, the photodissociation dynamics of this compound at 532 and 355 nm excitation primarily results in the loss of one CO ligand, yielding CpCoCO. acs.org Studies utilizing techniques such as ion imaging have been employed to analyze the resulting fragments, including CO and various unsaturated cobalt complexes like CpCoCO, CpCo, and CoC3H3, across the MLCT band. acs.org

The energy partitioning in the photodissociation process reveals that a significant portion of the excess energy can be channeled into product vibrational excitation. acs.org The angular distributions of the products have been observed to be isotropic, suggesting a rapid dissociation process. acs.orgdoi.org

Sequential Dissociation Processes

Following the primary photodissociation, sequential dissociation processes can occur, particularly under conditions of higher photon flux or longer laser pulse durations. The initially formed CpCoCO fragment can undergo further photodissociation, leading to the loss of the second CO ligand and the generation of CpCo. acs.orgacs.org Evidence for this secondary photodissociation of CpCoCO has been obtained through techniques such as matching the linear momenta between the CO fragments and the resulting CpCo species. acs.orgnih.gov

In the case of the this compound+ ion, dissociation proceeds through the sequential loss of both CO molecules. acs.org These dissociation reactions near their onset are characterized as being slow and proceeding with no reverse activation energies. acs.org

Metal-to-Ligand Charge Transfer (MLCT) Band Characterization

The absorption spectrum of this compound in the ultraviolet region exhibits MLCT bands that play a crucial role in its photochemical reactivity. Density Functional Theory (DFT) calculations have been utilized to characterize these absorption bands. For this compound, an absorption band in the 210–240 nm range has been characterized as a charge transfer from the cobalt center to the cyclopentadienyl (B1206354) (Cp) ligand. acs.orgnih.gov This electronic excitation is the initial step that can lead to the subsequent dissociation of CO ligands.

Ligand Exchange Mechanistic Insights

This compound serves as a precursor for the synthesis of various CpCo(I) complexes through ligand exchange reactions. jku.atwiley-vch.de The carbonyl ligands in this compound can be substituted by other neutral ligands, such as phosphites or olefins, allowing for the generation of complexes with different electronic and steric properties. jku.atrsc.org This ligand exchange can be initiated photochemically, facilitating the expulsion of CO and coordination of the incoming ligand. rsc.org

Studies on ligand exchange reactions involving related cobalt complexes, such as CpCoH2, have shown that these processes can occur via 18-electron association complexes with lifetimes comparable to their rotational periods. acs.org The lability of the CO ligands in this compound is key to its reactivity as a precatalyst in various transformations. jku.at

CO2 Incorporation Mechanism (e.g., into cobaltacyclopentadiene)

While this compound is known to catalyze reactions like the cyclotrimerization of alkynes, which often involve cobaltacyclopentadiene intermediates, the direct incorporation of CO2 into these intermediates to form products like pyrones is not commonly observed with this compound as the catalyst. researchgate.netacs.org Studies investigating the reaction of cobaltacyclopentadiene complexes, such as CpCo(1,4-σ-C4[Ph]4)(PPh3), in supercritical CO2 have shown that instead of CO2 insertion into the Co-C σ-bond, the cobaltacyclobutadiene complex CpCo(η4-C4[Ph]4) was formed. researchgate.netacs.org This suggests that under these conditions, alternative reaction pathways are favored over direct CO2 incorporation into the cobaltacycle.

C-H Activation Mechanism by Cobaltacyclopentadiene Intermediates

Cobaltacyclopentadiene intermediates, formed from the oxidative coupling of two alkynes catalyzed by this compound, are crucial species in various cobalt-catalyzed reactions, including [2+2+2] cycloadditions and C-H activation processes. nih.govresearchgate.net In reactions involving alkynes and alkenes, the incorporation of the alkene can proceed via insertion into a Co-C sigma bond of the cobaltacyclopentadiene, leading to the formation of a seven-membered metallacycle intermediate. nih.gov

In the context of C-H activation, particularly with aromatic double bonds, a C-H activation mechanism involving the cobaltacyclopentadiene intermediate appears to be advantageous for the formation of hexatriene products. nih.govresearchgate.net While the precise details can vary depending on the substrate and reaction conditions, studies on related cobalt systems suggest that C-H activation can occur via mechanisms such as concerted metalation-deprotonation. mdpi.com The intermediacy of Co(III) metallacycles in C-H activation processes catalyzed by cobalt has been supported by experimental and computational studies. mdpi.comacs.org

Spectroscopic Characterization Methodologies in Cpco Co 2 Research

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Ligand Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a widely used technique for the characterization of CpCo(CO)2, particularly for analyzing the stretching vibrations of the carbonyl (CO) ligands. The position and intensity of these ν(CO) bands are sensitive to the electron density on the cobalt center and the molecular environment.

This compound typically exhibits two strong absorption bands in the IR spectrum corresponding to the symmetric and asymmetric stretching modes of the two terminal carbonyl ligands. These bands are characteristic and are often used to identify the compound. For instance, reported IR spectra of this compound show strong bands around 2030 and 1960 cm⁻¹. wikipedia.org In dichloromethane, these bands are observed at 2023 and 1966 cm⁻¹. electrochemsci.org The exact positions of these bands can vary slightly depending on the solvent and the physical state of the sample (e.g., neat liquid vs. solution). acs.org

IR spectroscopy is also a powerful tool for monitoring chemical reactions involving this compound. Changes in the ν(CO) stretching frequencies or the appearance/disappearance of bands can indicate the formation of new species or the transformation of the starting material. For example, IR spectroscopy has been used to track the reaction of this compound with nitrosyl chloride, observing the disappearance of the parent complex's carbonyl bands and the appearance of bands corresponding to the product [Co(NO)2Cl]2. researchgate.net In studies of the electrochemical oxidation of this compound, the disappearance of the carbonyl bands upon bulk oxidation in solvents like nitromethane (B149229) and THF indicated the loss of carbonyl groups and the formation of non-carbonyl containing products. electrochemsci.org In situ FTIR spectroscopy has also been employed to investigate the mechanism of cobalt installation in MOF-808 using this compound, observing carbonyl stretching vibrations of a chemisorbed intermediate. chemrxiv.org

Table 1: Characteristic IR Vibrational Frequencies of this compound

Environmentν(CO) (cm⁻¹)Citation
Neat1965, 2037 acs.org
Hexane (5 vol %)1966, 2029 acs.org
Dichloromethane1966, 2023 electrochemsci.org

Note: These values represent typical observations and may vary slightly based on experimental conditions.

Time-Resolved Infrared (TRIR) Spectroscopy for Ultrafast Dynamics

Time-Resolved Infrared (TRIR) spectroscopy is a technique used to study the ultrafast dynamics of chemical reactions and transient species. It is particularly well-suited for investigating the photochemistry of metal carbonyls like this compound, where photoinduced CO dissociation is a common primary step.

TRIR spectroscopy has been used to study the ultrafast photochemistry of this compound in various hydrocarbon solutions. aip.org These studies can identify transient intermediates, such as solvated monocarbonyl species (e.g., CpCo(CO)(solvent)), and determine the kinetics of subsequent reactions, such as vibrational cooling or ligand exchange. aip.org For instance, TRIR experiments have provided insights into the solvent-dependent spin state equilibrium of the 16-electron photoproduct CpCo(CO). acs.org By monitoring the IR spectra at picosecond timescales, researchers can observe the formation and decay of different spin states of the solvated monocarbonyl complex. acs.org TRIR has also been applied to study the reaction of this compound photoproducts with silanes, monitoring the formation of bond-activated products via their characteristic IR absorptions. escholarship.org

TRIR difference spectra, which show changes in absorbance relative to the starting material, are often used to visualize the transient species formed after photoexcitation. nottingham.ac.uk These spectra can reveal the vibrational signatures of short-lived intermediates that are not observable by conventional IR spectroscopy.

Raman Spectroscopy for Film Characterization

Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While IR measures changes in dipole moment during vibration, Raman measures changes in polarizability. Raman spectroscopy has been applied to characterize films deposited using this compound as a precursor.

Raman spectroscopy has been used to investigate the chemical structure of films deposited from mixtures of this compound and carrier gases like argon or oxygen. researchgate.net These studies aim to understand the composition of the deposited material, which can include cobalt oxide structures depending on the deposition conditions. researchgate.netaip.org For example, Raman spectra of cobalt oxide films prepared using this compound and ozone showed characteristic bands corresponding to Co3O4 (cobalt spinel). aip.org Raman spectroscopy can help distinguish between different cobalt oxide phases and assess the crystallinity of the deposited films. ktu.lt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic and organometallic compounds in solution. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to characterize this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, specifically their chemical environment and connectivity. For this compound, the cyclopentadienyl (B1206354) (Cp) ligand contains five equivalent protons.

In the ¹H NMR spectrum of this compound, the five protons of the η⁵-cyclopentadienyl ring typically appear as a single sharp singlet due to their symmetry and rapid rotation on the NMR timescale. acs.orgchemrxiv.org The chemical shift of this signal is characteristic of the Cp ligand bound to the this compound moiety. Reported ¹H NMR chemical shifts for the Cp signal in this compound in C6D6 are around 4.71 ppm. acs.org The chemical shift can be influenced by the solvent and the electronic state of the cobalt center. chemrxiv.orgnsf.gov For instance, oxidation of related cyclopentadienyl cobalt complexes can lead to a downfield shift of the Cp peak. chemrxiv.org

¹H NMR is also useful for confirming the purity of this compound and identifying the presence of impurities or byproducts in synthesis or reaction mixtures. nsf.govresearchgate.net

Table 2: ¹H NMR Chemical Shift of this compound

SolventChemical Shift (δ, ppm)Citation
C6D64.71 acs.org

Note: Chemical shifts are reported relative to residual protons of the deuterated solvent.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. For this compound, this includes the carbons in the cyclopentadienyl ring and the carbonyl ligands.

The ¹³C NMR spectrum of this compound shows signals for the carbons of the cyclopentadienyl ring and the carbonyl carbons. The five equivalent carbons of the η⁵-cyclopentadienyl ring typically appear as a single signal. acs.orgthu.edu.tw The chemical shift of the Cp carbons is influenced by the electron density on the ring, which is in turn affected by the metal center and other ligands. thu.edu.tw

The carbonyl carbons in metal carbonyl complexes are typically observed in the range of 180-220 ppm, which is significantly downfield compared to most organic carbons. libretexts.orglibretexts.orgresearchgate.net For this compound, the carbonyl carbons are observed as a broadened signal in the ¹³C NMR spectrum. acs.org This broadening is attributed to strong quadrupolar interactions with the adjacent ⁵⁹Co nucleus, which has a spin of 7/2 and 100% natural abundance. acs.orgmdpi.comcanada.ca The observed carbonyl signal for this compound in C6D6 is reported at 205.54 ppm. acs.org The chemical shifts of the carbonyl carbons are sensitive to the electronic environment and can provide insights into the metal-carbonyl bond character. byu.edu

Table 3: ¹³C NMR Chemical Shifts of this compound

SolventCarbon TypeChemical Shift (δ, ppm)NotesCitation
C6D6CpNot explicitly reported in source, but expected as a single signal. acs.orgthu.edu.tw
C6D6CO205.54Broadened due to ⁵⁹Co coupling. acs.org

Note: Chemical shifts are reported relative to residual carbons of the deuterated solvent.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a valuable technique for the identification of this compound and the investigation of its fragmentation pathways. This method involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

Electron ionization (EI) mass spectrometry has been used to study this compound. The ionization energy of this compound has been measured from the threshold photoelectron spectrum to be 7.35 eV, which aligns with previously reported values. acs.org Upon ionization, the molecular ion this compound⁺ is formed, which can then undergo fragmentation.

Fragmentation analysis by mass spectrometry provides insights into the stability of the metal-ligand bonds. For this compound, the dissociation of the molecular ion proceeds by the sequential loss of the two carbonyl ligands. acs.org This results in the formation of fragment ions such as CpCo(CO)⁺ and CpCo⁺. acs.orgnist.gov The loss of two hydrogen molecules from a CpCo-alkane ion complex, formed from the reaction of CpCo⁺ with alkanes, has also been observed to dominate reactions in Fourier-transform ion cyclotron resonance mass spectrometry studies. nist.gov

The mass spectrum of this compound shows signals corresponding to the molecular ion and various fragments. For instance, the CpCo⁺ fragment has been detected with an appearance energy of 10.8 ± 0.2 eV, corresponding to the loss of two CO ligands. nist.gov Other fragment ions, such as CoCO⁺ and C3H3Co⁺, have also been observed with higher appearance energies. nist.gov

Mass spectrometry, particularly when coupled with techniques like photoelectron photoion coincidence (PEPICO) spectroscopy, allows for the determination of bond dissociation energies and provides detailed information about the energetics and dynamics of fragmentation processes in the gas phase. acs.org

Here is a table summarizing some mass spectrometry data for this compound:

Speciesm/z Ratio (approx.)Formation ProcessAppearance Energy (eV)
This compound⁺180Ionization of this compound7.35 acs.org
CpCo(CO)⁺152Loss of CO from this compound⁺-
CpCo⁺124Loss of 2 CO from this compound⁺10.8 ± 0.2 nist.gov
CoCO⁺87Fragmentation16.5 ± 0.4 nist.gov
C3H3Co⁺90Fragmentation16.8 ± 0.3 nist.gov

Electronic Spectroscopy: UV-Vis Studies

Electronic absorption spectroscopy, specifically UV-Vis spectroscopy, is utilized to probe the electronic transitions within the this compound molecule. These transitions often involve metal-to-ligand charge transfer (MLCT) bands, which play a significant role in the photochemistry of organometallic compounds.

UV-Vis studies of this compound have characterized its absorption bands, particularly in the ultraviolet region. nih.govacs.org Density functional theory (DFT) calculations have been employed to assign these bands. For this compound, the absorption band in the 210-240 nm region has been characterized as a charge transfer from the cobalt center to the cyclopentadienyl (Cp) ligand. nih.govacs.org

The investigation of the photodissociation dynamics of this compound in these MLCT bands using techniques like ion imaging highlights the importance of these electronic transitions in initiating photochemical reactions. nih.govacs.org The absorption of UV light promotes the molecule to excited states, leading to the dissociation of ligands, primarily CO. nih.govacs.org

X-ray Diffraction for Solid-State Structural Determination

Despite the difficulties in obtaining a direct X-ray crystal structure of this compound itself under standard conditions, X-ray crystallography is extensively used to characterize the solid-state structures of complexes derived from this compound. For example, trinuclear cobalt complexes synthesized from this compound have been structurally characterized by X-ray diffraction, revealing details about the Co-Co distances and the arrangement of bridging and terminal carbonyl ligands. nih.govacs.org Studies on CpCo(III) complexes, which can be synthesized from this compound, have also utilized X-ray diffraction to confirm their structures, including bond lengths and angles around the cobalt center. semanticscholar.org

The crystal structures of analogous complexes, such as CpIr(CO)2, have been determined by X-ray diffraction at low temperatures, providing insights into the molecular packing and bonding parameters in related η⁵-cyclopentadienyl metal dicarbonyl compounds. kyoto-u.ac.jpacs.org While these studies provide valuable comparative data, a direct solid-state structure of this compound at relevant temperatures for its reactivity is less commonly reported via this method in the provided literature.

Advanced Techniques for Gas-Phase Dynamics

Advanced spectroscopic techniques are crucial for studying the dynamics of this compound in the gas phase, particularly its behavior upon photoexcitation. These methods provide time-resolved information about bond breaking, energy distribution, and the formation of transient species.

Photofragment Translational Energy Spectroscopy

Photofragment translational energy spectroscopy (PTES) is a technique used to study the dynamics of photodissociation by measuring the kinetic energy released into the fragment recoil. This energy distribution provides information about the potential energy surfaces involved in the dissociation process and the internal excitation of the fragments.

PTES has been applied to study the photodissociation dynamics of gaseous this compound in a molecular beam. nih.govacs.orgacs.orgresearcher.lifescispace.com Studies using photoionization detection of metallic products at 157 nm following excitation at wavelengths like 532 nm and 355 nm have shown that the dominant one-photon dissociation channel involves the loss of a single CO ligand, producing CpCoCO. nih.govacs.orgacs.orgresearcher.life The product angular distributions for this process were found to be isotropic, suggesting that the dissociation occurs via excited states that are relatively long-lived compared to the rotational period of the molecule. nih.govacs.orgresearcher.life A significant fraction of the excess energy appeared as product vibrational excitation. nih.govacs.orgresearcher.life

Two-photon absorption processes at these wavelengths were found to lead to the production of CpCo + 2CO, indicating sequential or concerted loss of both carbonyl ligands upon higher energy absorption. nih.govacs.orgacs.orgresearcher.life PTES provides detailed information about how the energy from absorbed photons is channeled into translational and internal energy of the fragments, contributing to a deeper understanding of the photodissociation mechanisms.

Ion Imaging Techniques

Ion imaging is a powerful technique that provides both the velocity and angular distributions of photofragments. By measuring the recoil velocity of the fragments, information about the dissociation energy and the anisotropy of the dissociation process can be obtained.

Ion imaging techniques have been utilized to analyze the CO fragments and the resulting coordinatively unsaturated cobalt complexes (CpCoCO, CpCo, and CoC3H3) following the photodissociation of this compound in the gas phase. nih.govacs.org These studies have investigated the photodissociation dynamics in the metal-to-ligand charge transfer (MLCT) bands of this compound. nih.govacs.org

By analyzing the production yields of individual unsaturated complexes as a function of photolysis wavelength, researchers can identify the involvement of different photochemical pathways, including the first photodissociation and sequential dissociation of this compound. nih.govacs.org Ion imaging has provided evidence for the second photodissociation of the intermediate CpCoCO by matching the linear momenta of the CO fragments and the CpCo species. nih.govacs.org The recoil velocity shifts observed for fragments like CpCo and CoC3H3 have been attributed to the onset of sequential dissociation processes. nih.govacs.org

The application of ion imaging allows for the selective detection and analysis of specific products among the mixture of species generated during the photolysis of transition-metal carbonyls like this compound, which is crucial for unraveling complex reaction mechanisms. nih.govacs.org

Surface and Film Characterization Techniques (e.g., EDX, XPS, QCM for CVD/ALD)

The characterization of thin films and surfaces is critical in understanding the properties and quality of materials deposited using techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), where this compound is employed as a precursor. Techniques such as Energy Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS), and Quartz Crystal Microbalance (QCM) provide valuable insights into the elemental composition, chemical state, and growth dynamics of these films.

EDX is utilized to determine the bulk elemental composition and homogeneity of deposited films. Studies using this compound as a precursor in plasma-enhanced metalorganic chemical vapor deposition (PEMOCVD) have employed EDX to analyze the bulk composition of pure and copper-doped cobalt oxide films. ktu.ltresearchgate.net This technique helps confirm the presence and distribution of elements like cobalt, oxygen, and dopants such as copper within the film structure. ktu.ltresearchgate.net For instance, EDX analysis was used to determine the atomic percentages of cobalt and copper in films, confirming the homogeneity across different points of the deposited layers. ktu.ltresearchgate.net

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the topmost layers of a material. In the context of films grown from this compound, XPS is frequently used to assess the surface chemical composition and identify the oxidation states of elements. ktu.ltresearchgate.net For example, XPS has been employed to analyze the surface composition of cobalt oxide films, revealing the presence of different cobalt oxide phases (e.g., Co3O4) and mixed metal oxides in doped films. researchgate.net XPS measurements can also help in understanding the chemical structure of the deposited materials. ktu.lt Studies have used XPS to investigate the incorporation of carbon impurities in cobalt films deposited by ALD using this compound, showing high carbon content in thermal ALD processes. yonsei.ac.kr Plasma-enhanced ALD (PE-ALD) with appropriate plasma gases, such as NH3 plasma, has been shown to significantly reduce carbon impurities, as confirmed by XPS analysis. yonsei.ac.kr XPS depth profiling can also be used to analyze the elemental distribution through the thickness of the film and investigate interface reactions during the initial stages of film growth. yonsei.ac.krdntb.gov.ua

Quartz Crystal Microbalance (QCM) is an in situ technique particularly useful for monitoring the growth rate and understanding the surface reaction mechanisms during ALD and CVD processes. aip.orgresearchgate.netrsc.org QCM measurements can track the mass change on the substrate surface as precursors are introduced, providing insights into adsorption and reaction events. aip.orgresearchgate.net In studies involving this compound for atomic layer deposition of cobalt oxide films, QCM analysis has been used to investigate the reaction of the cobalt precursor molecule with the growing film surface. aip.orgresearchgate.net QCM data can indicate phenomena such as thermal decomposition of the precursor at certain temperatures, which affects the growth rate and film composition. aip.orgresearchgate.net For instance, QCM analysis indicated that this compound thermally decomposes on the growth surface at temperatures around 200 °C, correlating with a sharp increase in growth rate and higher cobalt concentration in the deposited film. aip.orgresearchgate.net QCM is a valuable tool for confirming the self-limiting growth behavior characteristic of ALD processes. researchgate.net

These techniques, EDX, XPS, and QCM, are often used in combination to provide a comprehensive characterization of films deposited using this compound, allowing researchers to optimize deposition parameters and understand the resulting film properties. ktu.ltresearchgate.net

Table 1: Elemental Composition Analysis of Films Deposited Using this compound

Sample DescriptionTechniqueCo (at.%)Cu (at.%)C (at.%)O (at.%)NotesSource
Co films (Remote Plasma ALD)AES--~7<1Using H2 plasma scientific.netjkps.or.kr
Co films (Thermal ALD on Si(001))XPS--~50-High carbon content yonsei.ac.kr
Pure Cobalt Oxide Films (PEMOCVD)EDX----Bulk composition ktu.ltresearchgate.net
Pure Cobalt Oxide Films (PEMOCVD)XPS----Surface chemical composition ktu.ltresearchgate.net
Cu-doped Cobalt Oxide Films (PEMOCVD)EDX----Bulk composition, homogeneity confirmed ktu.ltresearchgate.net
Cu-doped Cobalt Oxide Films (PEMOCVD)XPS----Surface chemical composition, Cu-doping ktu.ltresearchgate.net

Note: Specific atomic percentages for Co, Cu, C, and O may vary depending on deposition parameters and study specifics. The table summarizes the application of techniques.

Table 2: ALD Growth Rates of Cobalt Oxide Films Using this compound

OxidantTemperature Range (°C)Growth Rate (nm/cycle)NotesSource
O3/O250–1500.08–0.11ALD window aip.orgresearchgate.netresearchgate.net
O3/O2200Sharply increasedDue to thermal decomposition of precursor aip.orgresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Cpco Co 2

Quantum Chemical Methodologies Applied to CpCo(CO)2 Systems

A variety of quantum chemical methods have been applied to study this compound and related systems, offering different levels of accuracy and computational cost.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules like this compound due to its balance of accuracy and computational efficiency. DFT calculations have been employed to characterize the electronic structures of both neutral this compound and its corresponding negative ion, this compound-. acs.orgacs.org These studies have helped to understand the electron affinity of this compound, with a DFT/DZVP2 calculation yielding a vertical electron affinity of 0.84 ± 1.0 eV. acs.orgacs.org DFT has also been used to examine the structural characteristics, confirming a weak "allyl-ene" type distortion in the cyclopentadienyl (B1206354) ligand, which is less pronounced in the anion. acs.orgacs.org

Furthermore, DFT calculations have been instrumental in studying the photodissociation dynamics of this compound, particularly in the metal-to-ligand charge transfer (MLCT) bands. nih.govacs.orgacs.org These studies have characterized the absorption band between 210 and 240 nm as a charge transfer from the cobalt center to the cyclopentadienyl ligand. nih.govacs.orgacs.org DFT has also been applied to determine the electronic structures and potential energy curves associated with photoinduced CO loss in this compound and the CpCoCO intermediate. nih.govacs.orgacs.org

DFT studies have also explored the use of this compound as a catalyst precursor in reactions such as the [2+2+2] cyclotrimerization. researchgate.net These computational investigations have helped elucidate reaction mechanisms and understand factors influencing reaction improvement under specific conditions, such as microwave irradiation. researchgate.net The electronic structure and relative energies of different spin states of related cobalt complexes, including those formally derived from this compound by ligand dissociation, have also been investigated using DFT, particularly the B3LYP functional. lsu.edu

Ab Initio and Coupled Cluster Methods (e.g., CCSD, CCSD(T), EOM-CC)

Ab initio methods, which are based on first principles without empirical parameters, and Coupled Cluster (CC) methods, known for their high accuracy, have been applied to gain a deeper understanding of this compound and related cobalt systems. Ab initio techniques were used in conjunction with DFT to investigate the electronic structures of this compound and its anion. acs.orgacs.org

Coupled Cluster methods, particularly CCSD(T), are considered a "golden standard" for single-reference systems and have been employed to study the electronic structure of cobalt systems, including those related to this compound. rsc.orgrsc.org While computationally more expensive than DFT, CCSD(T) can provide more accurate descriptions of electron correlation effects. rsc.org These methods are valuable for calculating properties like ionization energies and for assessing the accuracy of other computational approaches. rsc.org The DLPNO-CCSD(T) method, a localized version of CCSD(T), has been used to refine relative energies in studies of related cyclopentadienylcobalt fluorocarbon complexes. nsf.gov

Multi-Configurational Self-Consistent Field (CASSCF) Methods

Multi-Configurational Self-Consistent Field (CASSCF) methods are essential for systems where a single electronic configuration is not sufficient to describe the electronic state, such as those involving transition metals with multiple closely lying electronic states. CASSCF has been utilized to study the photochemical decarbonyl reaction and Si-H bond activation reactions involving η⁵-CpCo(CO)2. rsc.orgresearchgate.net These studies employ state-averaged CASSCF to resolve stationary points on both ground and excited state potential energy surfaces. rsc.org CASSCF is particularly useful for understanding the multiconfigurational character present in some cobalt complexes. rsc.org

MP2-CAS Computations for Excited States

MP2-CAS (second-order Møller-Plesset perturbation theory corrected CASSCF) is a method used to incorporate dynamic correlation on top of the static correlation captured by CASSCF, providing a more accurate description of excited states. MP2-CAS computations have been performed to study the vertical excitation energies of η⁵-CpCo(CO)2. rsc.org These calculations predict several singlet and triplet electronic states that are accessible upon photoexcitation, for example, around the energy of a 325 nm photon. rsc.org The results from MP2-CAS help in understanding the initial steps of photochemical reactions, such as the transition from the singlet ground state to excited singlet or triplet states. rsc.org

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in this compound is crucial for explaining its reactivity and properties. Computational methods provide detailed insights into these aspects.

Characterization of Ground and Excited Electronic States

Computational studies have characterized the electronic structure of this compound in both its ground and excited states. The ground state of neutral this compound is described as an 18-electron complex with the cyclopentadienyl ring bonded in an η⁵-type configuration, although some studies indicate a weak distortion in the Cp ring. acs.orgacs.org The electronic structure of the corresponding anion, this compound-, has also been investigated, with theoretical results supporting its classification as a 19-electron complex and suggesting the distortion in the Cp ring is less pronounced than in the neutral molecule. acs.orgacs.org

Characterization of excited electronic states is particularly important for understanding the photochemistry of this compound. Computational studies using methods like MP2-CAS have identified multiple singlet and triplet excited states accessible upon photoexcitation. rsc.org For instance, excitation at 325 nm can lead to several triplet and singlet states. rsc.org The accessibility and nature of these excited states play a critical role in initiating photochemical reactions, such as the dissociation of a CO ligand to form coordinatively unsaturated CpCo(CO) in either a triplet or singlet state. rsc.orgresearchgate.net DFT calculations have also been used to characterize MLCT absorption bands and the electronic structures relevant to photodissociation processes. nih.govacs.orgacs.org The relative energies of singlet and triplet states in related cobalt complexes have been a subject of computational study, as spin crossover can play a role in facilitating ligand dissociation. lsu.edu

Interactive Data Table: Vertical Excitation Energies of η⁵-CpCo(CO)2 (MP2-CAS results) rsc.org

StateEnergy (kcal mol⁻¹)Multiplicity
Co-T₁-FC42.8Triplet
Co-T₂-FC47.1Triplet
Co-T₃-FC69.4Triplet
Co-S₁-FC74.5Singlet
Co-S₂-FC84.4Singlet
Co-S₃-FC93.4Singlet
Co-S₄-FC95.5Singlet
Co-T₄-FC122.7Triplet

Note: These energies are relative to the singlet ground state (Co-S₀-Rea) and correspond to the Franck-Condon region.

Computational studies also explore the nature of bonding in this compound and related dimeric cobalt complexes. Analysis of molecular orbitals, often derived from DFT calculations, helps to understand metal-ligand interactions, metal-metal bonding (or lack thereof in certain dimeric species), and the distribution of electron density. researchgate.net

Spin State Energetics and Transitions

Computational studies have shed light on the relative energies of different spin states of CpCo(CO)₂ and its related fragments, such as CpCo(CO) and CpCo. The ground state of CpCo(CO)₂ is a singlet state. Theoretical calculations indicate that the singlet state is more stable than the triplet state for CpCo(CO)₂, with calculated energy differences ranging from 8.6 to 15 kcal/mol depending on the computational method employed. karger.com

Upon photoexcitation, CpCo(CO)₂ can undergo photodecarbonylation, leading to the formation of the 16-electron fragment CpCo(CO). This intermediate can exist in either a singlet or triplet excited state. karger.com Computational studies consistently suggest that the triplet spin state is generally favored for these unsaturated 16-electron [CpCoL] fragments, where L represents a ligand such as CO, phosphine (B1218219), or alkene. nih.govnih.gov For instance, calculations on CpCo(CO) indicate a triplet ground state, with the triplet state being significantly lower in energy than the corresponding singlet state. nih.gov

Spin crossover, the transition between different spin states, plays a significant role in the reactivity of organometallic complexes, including those involving CpCo. nih.govereztech.com Computational studies suggest that spin crossover can facilitate ligand dissociation processes by providing access to lower-energy pathways on different potential energy surfaces. nih.govereztech.com Spin-forbidden reactions, which involve a change in spin multiplicity, are often observed in CpCo systems and are understood to proceed through minimum energy crossing points (MECPs) between potential energy surfaces of different spin states. nih.govereztech.comchem960.com

The relative energies of singlet and triplet states for CpCo(CO)₂ and related fragments, as determined by various computational methods, are summarized in the table below:

SpeciesSpin StatesRelative Energy (kcal/mol)Computational Method(s)Reference
CpCo(CO)₂Singlet vs Triplet8.6 to 15 (Singlet lower)DFT (B3PW91, B3LYP) karger.com
CpCo(CO)Triplet vs Singlet-27.8 (Triplet lower)DFT (B3LYP) nih.gov
CpCo(PH₃)Triplet vs Singlet-31.0 to -28.1 (Triplet lower)DFT (B3LYP) nih.gov
CpCo(C₂H₄)Triplet vs Singlet-25.9 to -23.9 (Triplet lower)DFT (B3LYP) nih.gov

Charge Transfer Characteristics (e.g., Metal-to-Ligand)

Theoretical investigations have characterized the electronic transitions in CpCo(CO)₂. Specifically, the absorption band observed in the ultraviolet (UV) region, typically between 210 and 240 nm, has been characterized computationally as arising from metal-to-ligand charge transfer (MLCT). In these MLCT transitions, electron density is transferred from the cobalt center to the cyclopentadienyl (Cp) ligand.

Understanding these charge transfer characteristics is crucial for interpreting the photochemical behavior of CpCo(CO)₂, as these transitions initiate the processes that lead to photodissociation and the generation of reactive intermediates.

Potential Energy Surface Mapping and Reaction Pathway Elucidation

Computational methods are powerful tools for mapping the potential energy surfaces (PESs) of reactions involving CpCo(CO)₂ and elucidating detailed reaction pathways. These studies provide insights into catalytic cycles, photodissociation dynamics, and the characterization of transition states and intermediates.

Mechanistic Pathways for Catalytic Reactions

CpCo(CO)₂ is known to catalyze various organic transformations, notably the [2+2+2] cyclotrimerization of alkynes. chem960.com Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in proposing and evaluating mechanistic pathways for these catalytic reactions. chem960.com

A common initial step in many CpCo(CO)₂ catalyzed reactions is the dissociation of a CO ligand, which generates the catalytically active, coordinatively unsaturated CpCo(CO) intermediate. Subsequent steps in the catalytic cycle for alkyne cyclotrimerization typically involve the coordination of alkyne molecules and the formation of key intermediates such as cobaltacyclopentadiene complexes. chem960.com Computational mapping of the PES allows for the identification of intermediates and transition states along the reaction coordinate, providing details about the energy profile and feasibility of different steps. chem960.com Studies have explored different pathways for the formation of the final cyclic products, including those involving intramolecular cycloaddition reactions. chem960.com

Photodissociation Dynamics and Energy Landscapes

Computational studies have also focused on the photodissociation dynamics of CpCo(CO)₂. Upon absorption of light, the molecule is promoted to excited electronic states, leading to the cleavage of metal-ligand bonds. karger.com DFT calculations have been used to construct potential energy curves and surfaces that describe the energy landscape for photoinduced CO loss from both CpCo(CO)₂ and the primary photoproduct, CpCo(CO).

These studies reveal that photodissociation can occur through various pathways, including sequential CO loss. The involvement of both singlet and triplet excited states in the photodissociation process has been investigated computationally, highlighting the complex energy landscape traversed by the molecule after photoexcitation. karger.com Computational modeling of these dynamics helps to explain the observed photoproducts and their energy distributions.

Key vertical excitation energies for CpCo(CO)₂, calculated at the MP2-CAS level, illustrate the accessible excited states upon photoexcitation: karger.com

Excited StateEnergy (kcal/mol)
Triplet 142.8
Triplet 247.1
Triplet 369.4
Triplet 4122.7
Singlet 174.5
Singlet 284.4
Singlet 393.4
Singlet 495.5

Transition State Characterization and Activation Energies

Identifying and characterizing transition states (TSs) on the potential energy surface is fundamental to understanding reaction kinetics and mechanisms. Computational methods enable the location and characterization of TSs for various reactions involving CpCo(CO)₂, including steps in catalytic cycles and ligand dissociation processes. chem960.com

By calculating the energy difference between a reactant or intermediate and the corresponding transition state, computational studies can determine activation energies (or activation enthalpies/free energies), which provide a measure of the energy barrier that must be overcome for a reaction to occur. For example, computational studies of alkyne cyclotrimerization have determined activation enthalpies for key steps such as the oxidative coupling of alkyne ligands to form a cobaltacyclopentadiene. The Nudged Elastic Band (NEB) method is one computational technique used to find minimum energy pathways and calculate activation energies.

Examples of calculated energy barriers and changes for steps in a CpCo-catalyzed alkyne cyclotrimerization are shown below:

Reaction StepEnthalpy Change (kcal/mol)Activation Enthalpy (kcal/mol)
Oxidative coupling of two alkynes to cobaltacyclopentadiene-13.112.8
Reductive cyclization to cyclobutadiene (B73232) complex-34.0-
Collapse of alkyne-cobaltacyclopentadiene to arene complex-81.40.5

Minimum Energy Crossing Points (MECPs) in Spin-Forbidden Reactions

Spin-forbidden reactions, where the total electron spin changes during the reaction, are common in transition metal chemistry. For reactions involving CpCo(CO)₂ and its fragments, particularly those occurring on different spin state surfaces, minimum energy crossing points (MECPs) are critical features on the potential energy surface. ereztech.comchem960.com

MECPs represent points in the molecular geometry where the potential energy surfaces of two different spin states intersect. These points are crucial because they provide a pathway for the system to switch from one spin state to another, a process facilitated by spin-orbit coupling. ereztech.com Computational methods are used to locate and characterize these MECPs, which are analogous to transition states in spin-allowed reactions in terms of being bottlenecks on the reaction pathway, although the dynamics of crossing an MECP can be more complex.

Calculation of Spectroscopic Parameters (e.g., Anharmonic Frequencies, Bond Dissociation Energies)

Computational chemistry plays a crucial role in understanding the vibrational characteristics and bond strengths of CpCo(CO)₂. These studies often involve calculating spectroscopic parameters such as anharmonic frequencies and bond dissociation energies, providing insights that complement experimental observations.

Anharmonic frequency calculations go beyond the simplified harmonic oscillator model to account for the real potential energy surface of a molecule, leading to more accurate predictions of vibrational transitions. For CpCo(CO)₂, computational studies have focused on determining the anharmonic vibrational frequencies, particularly for the characteristic CO stretching modes. These modes are highly sensitive to the electronic environment around the cobalt center and the nature of the metal-carbonyl bond aip.orgacs.org.

Research has shown that the calculated harmonic and anharmonic vibrational frequencies for CpCo(CO)₂ can be compared with experimental infrared (IR) spectroscopy data to validate computational models aip.orgescholarship.org. For instance, the antisymmetric and symmetric CO stretching vibrations are typically observed in the IR spectrum and can be calculated using various theoretical methods, such as Density Functional Theory (DFT) aip.org. Anharmonic corrections generally lead to a decrease in the calculated frequencies compared to harmonic values, bringing them closer to experimental results aip.org.

Studies utilizing DFT with functionals like B3LYP and specific basis sets (e.g., LanL2DZ) have been employed to optimize the geometry of CpCo(CO)₂ and calculate its vibrational frequencies aip.org. The calculated harmonic frequencies for the antisymmetric and symmetric CO vibrations have been reported, along with their anharmonic counterparts aip.org.

ModeHarmonic Frequency (cm⁻¹)Anharmonic Frequency (cm⁻¹)
Antisymmetric ν(CO)~1949~1922
Symmetric ν(CO)~1997~1968
Co-CO vibration~559-
Cp ring vibrations~800-

Note: Values are approximate and can vary depending on the computational method and basis set used.

Beyond vibrational frequencies, computational methods are also used to determine bond dissociation energies (BDEs) in CpCo(CO)₂. These energies provide a measure of the strength of the chemical bonds within the molecule, particularly the metal-ligand bonds. Understanding the BDEs is crucial for studying the reactivity and catalytic properties of CpCo(CO)₂, as the dissociation of CO ligands is a common step in its reaction mechanisms rsc.orgacs.org.

Studies investigating the dissociation dynamics of CpCo(CO)₂⁺ ions, for example, have utilized techniques like photoelectron photoion coincidence (PEPICO) spectroscopy in conjunction with theoretical modeling, such as RRKM theory and variational transition state theory, to determine bond energies acs.org. These studies have provided values for the sequential loss of CO molecules from the ionized species acs.org.

Computational studies on neutral CpCo(CO)₂ have also aimed to estimate the Co-CO bond dissociation energies using various theoretical levels nottingham.ac.uk. These calculations help to understand the energy required to remove one or both CO ligands, leading to the formation of unsaturated CpCo(CO) or CpCo fragments rsc.org.

BondCalculated Bond Dissociation Energy (kJ/mol)
CpCo(CO)₂⁺ → CpCoCO⁺ + CO~148.1 ± 2
CpCoCO⁺ → CpCo⁺ + CO~144.8 ± 2
CpCo(CO)₂ → CpCo(CO) + CO-
CpCo(CO) → CpCo + CO-

Theoretical investigations have demonstrated that the relative energies of different spin states of CpCo(CO) fragments, formed after CO dissociation, can be calculated using DFT, providing insights into the potential energy surfaces involved in photochemical and thermal reactions rsc.orglsu.edu. These studies highlight the importance of considering different spin states when analyzing bond dissociation processes.

Applications in Advanced Materials Science and Engineering

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

CpCo(CO)₂ is a valuable precursor in both CVD and ALD techniques for depositing cobalt-containing thin films. gelest.comnih.gov These methods are crucial in the microelectronics industry for creating highly conformal coatings on complex three-dimensional structures. nih.gov The choice of precursor is critical for achieving high-purity films at lower temperatures, and CpCo(CO)₂ has been identified as a suitable candidate for these processes. gelest.comnih.govgoogle.com

Deposition of Cobalt Oxide Thin Films

CpCo(CO)₂ has been successfully employed as a precursor for the atomic layer deposition of cobalt oxide thin films. In a study utilizing ozone (O₃) as the oxidant, Co₃O₄ films were deposited at relatively low temperatures, with a defined ALD window between 50 and 150 °C. aip.org Within this temperature range, the growth rate was consistent at approximately 0.08–0.11 nm/cycle, and the resulting films exhibited excellent step coverage. aip.org

The thermal stability of CpCo(CO)₂ is a key factor in its application. Thermal decomposition of the precursor was observed to begin at temperatures above 150 °C, leading to a sharp increase in the growth rate and the deposition of cobalt-rich films at 200 °C. aip.org This characteristic underscores the importance of precise temperature control during the deposition process to achieve the desired film stoichiometry and properties.

Table 1: ALD Parameters for Cobalt Oxide Thin Film Deposition using CpCo(CO)₂ and Ozone

ParameterValue
PrecursorCyclopentadienylcobalt dicarbonyl (CpCo(CO)₂)
OxidantOzone (O₃)
ALD Window50–150 °C
Growth Rate0.08–0.11 nm/cycle
Film CompositionCo₃O₄ (within ALD window)

Fabrication of Mixed Metal Oxide Films (e.g., Cu-doped Cobalt Oxide, Tungsten-Cobalt Oxides)

The versatility of CpCo(CO)₂ extends to the fabrication of mixed metal oxide films. For instance, it has been used in plasma-enhanced chemical vapor deposition (PECVD) to create iron-cobalt nanocomposites. researchgate.net In a study on the hydrogenation of CO₂, Fe-Co nanocomposites were prepared from organic cobalt and iron precursors, with CpCo(CO)₂ serving as the cobalt source. mdpi.com These composite films, containing both iron and cobalt oxides, demonstrated catalytic activity that differed significantly from the pure oxide films. mdpi.com

While specific examples detailing the use of CpCo(CO)₂ for the direct deposition of Cu-doped cobalt oxide or tungsten-cobalt oxides are not prevalent in the provided research, the established use of this precursor in creating mixed-metal oxide systems with iron highlights its potential for forming other complex oxide films. The synthesis of materials like Cu-doped Co₃O₄ and tungsten-cobalt composite powders is well-documented with other precursors, and the principles of CVD and ALD suggest that CpCo(CO)₂ could be a viable cobalt source in similar processes, provided compatible co-precursors are available. biointerfaceresearch.comgoogle.comrsc.orgam-material.comgoogle.comsamaterials.com

Synthesis of Specialized Cobalt-Based Materials

CpCo(CO)₂ is instrumental in the synthesis of specialized cobalt-based materials beyond simple films. Its unique structure and reactivity make it a valuable precursor in organometallic chemistry for creating complex catalysts and materials. One notable application is the vapor phase installation of cobalt into metal-organic frameworks (MOFs). chemrxiv.org Specifically, CpCo(CO)₂ has been used to install cobalt into MOF-808 via an ALD-like process. chemrxiv.orgresearchgate.net This method allows for the precise placement of reactive cobalt centers within the porous structure of the MOF, creating tailored materials for applications in catalysis. chemrxiv.orgresearchgate.net The process involves the exposure of the MOF to CpCo(CO)₂ vapor, followed by a subsequent hydrolysis step to remove the ligands and stabilize the cobalt within the framework. chemrxiv.org

Precursor for LiCoO₂ Films

CpCo(CO)₂ has been identified as a chemical vapor deposition precursor for the production of Lithium Cobalt Oxide (LiCoO₂) films. aip.org LiCoO₂ is a critical cathode material in lithium-ion batteries, and thin-film batteries represent a promising area of development for microelectronics and other applications. nih.govresearchgate.netpsecommunity.org The ability to deposit high-quality LiCoO₂ thin films via CVD is advantageous for creating batteries with high volumetric energy density. researchgate.net While detailed process parameters for the CVD of LiCoO₂ using CpCo(CO)₂ were not extensively covered in the provided research, its mention as a precursor points to its role in the development of advanced energy storage materials. aip.org The successful deposition of LiCoO₂ films is often dependent on the careful selection of both the lithium and cobalt precursors, as well as post-deposition annealing treatments to achieve the desired crystalline phase. iaea.org

Potential as Single-Source Precursors for Metal Phosphides/Arsenides Nanoparticles

While CpCo(CO)₂ is not a single-source precursor for metal phosphides or arsenides itself, as it lacks the necessary phosphorus or arsenic atoms, it serves as a key cobalt source in synthetic routes that utilize separate pnictogen sources. The synthesis of cobalt phosphide nanoparticles, for example, has been achieved through the thermal decomposition of cobalt precursors in the presence of phosphorus-containing reagents like trioctylphosphine (TOP). uoa.grresearchgate.netrsc.org

In these methods, a cobalt complex is heated in a high-boiling point solvent with a surfactant, and the phosphorus source is introduced to react with the cobalt, leading to the nucleation and growth of cobalt phosphide nanoparticles. uoa.grrsc.orgsciltp.com The phase of the resulting cobalt phosphide (e.g., Co₂P or CoP) can often be controlled by adjusting reaction parameters such as time and temperature, or by the choice of the phosphorus source. uoa.grresearchgate.netrsc.org Although the specific use of CpCo(CO)₂ in the provided literature for this application is not explicitly detailed, its characteristics as a cobalt precursor make it a plausible candidate for such solution-phase syntheses of cobalt phosphide and, by extension, cobalt arsenide nanoparticles.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for CpCo(CO)₂, and how can researchers validate their reproducibility?

  • Methodology : CpCo(CO)₂ is typically synthesized via ligand substitution from CpCo(CO)₃. Key steps involve controlled CO ligand displacement under inert atmospheres, monitored by IR spectroscopy for CO stretching frequencies (ν(CO) ~2000 cm⁻¹) . To ensure reproducibility:

  • Document reaction conditions (temperature, solvent, pressure) meticulously.
  • Validate purity via elemental analysis, NMR (¹H/¹³C), and X-ray crystallography.
  • Cross-reference spectral data with established literature (e.g., IR peaks for CpCo(CO)₂ at 1985 and 1903 cm⁻¹) .

Q. How should researchers characterize CpCo(CO)₂ to confirm structural integrity?

  • Methodology : Use a multi-technique approach:

  • Spectroscopy : IR for CO ligands, ¹H NMR for cyclopentadienyl (Cp) proton environments.
  • Crystallography : Single-crystal X-ray diffraction to resolve bond lengths (e.g., Co–C distances ~1.75 Å) and ligand geometry.
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M]⁺ at m/z 212).
  • Thermal Analysis : TGA to assess stability under varying temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the ligand substitution kinetics in CpCo(CO)₂ during catalytic cycloadditions?

  • Methodology : Investigate using computational and experimental synergy:

  • DFT Calculations : Compute Gibbs free energy (ΔG) for CO displacement by phosphites or olefins (e.g., ΔG(L1) = +12.3 kJ/mol for phosphite substitution) .
  • Kinetic Studies : Monitor reaction rates via stopped-flow UV-Vis under pseudo-first-order conditions.
  • Contradiction Resolution : If experimental ΔG deviates from computational predictions, re-examine solvent effects or transition-state approximations .

Q. How can researchers resolve contradictions between experimental and computational data in CpCo(CO)₂ reactivity studies?

  • Methodology : Apply a systematic validation framework:

  • Parameter Calibration : Ensure computational models (e.g., BP86/SVP) align with experimental conditions (solvent, temperature).
  • Sensitivity Analysis : Test how varying ligand electronic parameters (Tolman electronic parameters) affect outcomes.
  • Error Margins : Quantify uncertainties in spectroscopic measurements (e.g., ±2 cm⁻¹ in IR) versus computational tolerances (±5 kJ/mol) .

Q. What strategies optimize CpCo(CO)₂’s catalytic efficiency in [2+2+2] cycloadditions while minimizing side reactions?

  • Methodology : Use a PICO-inspired experimental design:

  • Population : CpCo(CO)₂ precatalysts.
  • Intervention : Varying phosphite/olefin ligands.
  • Comparison : Benchmark against traditional Co(I) catalysts.
  • Outcome : Yield, enantioselectivity, and turnover frequency (TOF).
  • Design : Employ a fractional factorial design to test ligand combinations, analyzing outcomes via HPLC/GC-MS .

Data Analysis and Reporting Guidelines

Q. How should researchers structure datasets for CpCo(CO)₂ studies to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance?

  • Methodology :

  • Metadata Standards : Adopt CIF (Crystallographic Information Framework) for structural data.
  • Repositories : Deposit spectral data in Zenodo or ICAT with unique DOIs.
  • Documentation : Include raw kinetic data, computational input files, and error analyses in supplementary materials .

Tables for Comparative Analysis

Table 1 : Ligand Substitution Energetics in CpCo(CO)₂

Ligand TypeΔG (kJ/mol)Experimental TOF (h⁻¹)Computational Deviation
Phosphite+12.345±3.1
Olefin+8.762±4.5
Reference:

Table 2 : Characterization Techniques for CpCo(CO)₂

TechniqueParameter MeasuredDetection Limit
IR Spectroscopyν(CO) Stretching±2 cm⁻¹
X-ray DiffractionCo–C Bond Length±0.02 Å
HRMSMolecular Ion Accuracy±0.001 m/z
Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.